Conformational Preference Dictates Anti-HIV Mechanism and Resistance Profile
Unlike 3'-azido-3'-deoxythymidine (AZT) which induces DNA chain termination, 4'-azido-2'-deoxynucleosides, including this adenine analog, retain the 3'-α-OH moiety but still function as proviral DNA chain terminators. Crucially, while AZT loses activity against AZT-resistant HIV mutants, the 4'-azido series, including 4'-azidothymidine (a close structural comparator from the same study), retains its potency [1]. NMR experiments confirm this class of compounds, including this adenosine derivative, predominantly adopts a 3'-endo (N-type) conformation, which is a structural basis for this differential activity profile [1]. Quantitative data for resistance profiles specific to the adenosine derivative are not available in this study, but the class effect is robust.
| Evidence Dimension | Antiviral activity against AZT-resistant HIV-1 mutants |
|---|---|
| Target Compound Data | Active (class inference: all 4'-azido-2'-deoxy-β-D-nucleosides retain activity) |
| Comparator Or Baseline | 3'-azido-3'-deoxythymidine (AZT): Activity lost against resistant mutants |
| Quantified Difference | Not numerically quantifiable for the specific adenine analog from this source; only a qualitative class-level difference is noted. |
| Conditions | In vitro assay using AZT-resistant HIV-1 mutants in H9, PBL, and MT-2 cell lines. |
Why This Matters
This differentiates the compound from a major first-line antiretroviral (AZT) and other sub-series, making it a candidate for research on drug-resistant HIV, where standard NRTIs fail.
- [1] Maag, H., Rydzewski, R.M., McRoberts, M.J., Crawford-Ruth, D., Verheyden, J.P.H., & Prisbe, E.J. (1992). Synthesis and anti-HIV activity of 4'-azido- and 4'-methoxynucleosides. Journal of Medicinal Chemistry, 35(8), 1440–1451. View Source
